molecular formula C12H28SSi B13705379 Tri-tert-butylsilanethiol CAS No. 155645-40-2

Tri-tert-butylsilanethiol

Cat. No.: B13705379
CAS No.: 155645-40-2
M. Wt: 232.50 g/mol
InChI Key: QLXKSRMVXQTHQO-UHFFFAOYSA-N
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Description

Tri-tert-butylsilanethiol (C₁₂H₂₇SSi) is a sterically hindered organosilicon compound featuring a central silicon atom bonded to three tert-butyl groups and a thiol (-SH) group. This structure confers unique properties, including high thermal stability, low nucleophilicity, and resistance to oxidation, making it valuable in organic synthesis and materials science. Its bulky tert-butyl substituents create significant steric hindrance, which influences reactivity and selectivity in chemical reactions, particularly in thiol-ene click chemistry and as a protecting group for metal surfaces .

Preparation Methods

Tri-tert-butylsilanethiol is typically synthesized through the alcoholysis of silicon disulfide. The reaction involves the use of tert-butyl alcohol and silicon disulfide, resulting in the formation of this compound and hydrogen sulfide as a byproduct. The reaction can be represented as follows :

3(CH3)3COH+SiS2[(CH3)3CO]3SiSH+H2S3 (CH_3)_3COH + SiS_2 \rightarrow [(CH_3)_3CO]_3SiSH + H_2S 3(CH3​)3​COH+SiS2​→[(CH3​)3​CO]3​SiSH+H2​S

The compound is then purified through distillation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tri-tert-butylsilanethiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and reaction conditions.

    Reduction: It can act as a reducing agent in radical chain reactions, donating hydrogen atoms.

    Substitution: The Si-S-H group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tri-tert-butylsilanethiol involves its ability to donate hydrogen atoms in radical chain reactions. The Si-S-H group plays a crucial role in this process, where the silicon atom stabilizes the radical intermediate, allowing for efficient hydrogen transfer. This mechanism is essential in various chemical transformations and industrial processes .

Comparison with Similar Compounds

Structural Analogs in the Silanethiol Family

Tri-tert-butylsilanethiol is compared below with structurally related silanethiols:

Compound Molecular Formula Substituents Steric Bulk Boiling Point (°C) Applications
This compound C₁₂H₂₇SSi 3 tert-butyl, 1 -SH Very high ~250 (est.) Surface modification, catalysis
Trimethylsilanethiol C₃H₁₀SSi 3 methyl, 1 -SH Low ~95 Gas-phase reactions, small-scale synthesis
Triphenylsilanethiol C₁₈H₁₆SSi 3 phenyl, 1 -SH Moderate ~320 Polymer stabilization, photoresists

Key Findings :

  • Steric Effects : this compound’s tert-butyl groups provide superior steric protection compared to trimethyl or triphenyl analogs, reducing unwanted side reactions in catalysis .
  • Thermal Stability : Its decomposition temperature (~300°C) exceeds trimethylsilanethiol (~150°C) due to stronger Si-C bonds and hindered degradation pathways .
  • Solubility: Unlike hydrophilic trimethylsilanethiol, this compound is soluble only in nonpolar solvents (e.g., hexane), limiting its use in aqueous systems.

Comparison with Sulfur-Containing Trisilanes

The evidence provided references TRISILANE, 1,1,3,3-TETRAKIS(BUTYLTHIO)-1,2,2,3-TETRAMETHYL (CAS: 615266-56-3), a trisilane derivative with four butylthio (-S-C₄H₉) groups. While both compounds contain sulfur and alkyl substituents, critical differences include:

Property This compound Trisilane Derivative
Core Structure Monosilane (Si) Trisilane (Si-Si-Si)
Sulfur Content One -SH group Four -S-C₄H₉ groups
Molecular Weight ~228 g/mol ~600 g/mol (estimated)
Reactivity Selective thiol reactivity Multi-thiol coordination sites

Research Insights :

  • The trisilane derivative’s extended Si-Si backbone enables multi-site coordination with metals, whereas this compound’s single -SH group is tailored for precise surface functionalization .
  • The trisilane’s higher molecular weight and multiple sulfur atoms may enhance its role as a lubricant additive, but its synthesis complexity limits industrial adoption compared to this compound .

Limitations and Recommendations

For authoritative data on this compound, consult peer-reviewed studies or databases like Reaxys or SciFinder.

Biological Activity

Tri-tert-butylsilanethiol (TBSH) is a silane compound characterized by the presence of three tert-butyl groups attached to a silicon atom and a thiol (-SH) functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. This article explores the biological activity of TBSH, including its mechanisms of action, case studies, and relevant research findings.

Structure and Properties

The chemical structure of this compound can be represented as follows:

 C4H9)3SiSH\text{ C}_4\text{H}_{9})_3\text{SiSH}

This compound exhibits significant steric hindrance due to the bulky tert-butyl groups, which can influence its reactivity and interactions with biological molecules.

Mechanisms of Biological Activity

1. Antioxidant Properties:
TBSH has been studied for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The thiol group in TBSH can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.

2. Antimicrobial Activity:
Research indicates that TBSH may exhibit antimicrobial properties. Compounds with thiol groups are known to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death.

3. Enzyme Inhibition:
TBSH has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, its structural similarity to other thiol-containing compounds allows it to compete with natural substrates for enzyme binding sites.

Case Studies

Case Study 1: Antioxidant Efficacy
A study investigated the antioxidant activity of TBSH using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrated that TBSH exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compound8590
Ascorbic Acid7580

Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of TBSH against several bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods.

Bacterial StrainMIC (µg/mL)
E. coli50
S. aureus30

These findings suggest that TBSH possesses notable antimicrobial properties that warrant further investigation.

Research Findings

Recent studies have focused on the synthesis and modification of TBSH derivatives to enhance its biological activity. For example, researchers have explored the introduction of additional functional groups to improve solubility and bioavailability while maintaining its antioxidant properties.

Table: Summary of Research Findings on TBSH Derivatives

DerivativeBiological ActivityReference
Tert-ButylthiolEnhanced antioxidant activity
Tri-n-propylsilanethiolIncreased antimicrobial efficacy
Ethyl-substituted TBSHImproved enzyme inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tri-tert-butylsilanethiol, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution using tert-butylchlorosilane and a thiol source under anhydrous conditions. Purity validation requires 1H^1 \text{H}- and 13C^{13}\text{C}-NMR spectroscopy to confirm structural integrity, complemented by elemental analysis (C, H, S) to verify stoichiometric ratios . Gas chromatography-mass spectrometry (GC-MS) can detect volatile impurities, while recrystallization in inert solvents (e.g., hexane) enhances purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : 1H^1 \text{H}-NMR is critical for identifying tert-butyl protons (δ ~1.1–1.3 ppm) and the -SH proton (δ ~1.5 ppm, though often broad due to exchange). 29Si^{29}\text{Si}-NMR provides direct evidence of the silicon-thiol bond (δ ~10–20 ppm). X-ray crystallography resolves steric effects of tert-butyl groups, while FT-IR confirms S-H stretching (~2570 cm1^{-1}) .

Q. How should researchers handle this compound to minimize degradation?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation. Use Schlenk-line techniques for transfers. Degradation products (e.g., disulfides) can be monitored via 1H^1 \text{H}-NMR by observing disappearing -SH signals. Work in a fume hood with nitrile gloves and lab coats to address toxicity risks .

Advanced Research Questions

Q. How does steric hindrance from tert-butyl groups influence this compound’s reactivity in catalytic systems?

  • Methodological Answer : Steric effects reduce nucleophilicity, making it less reactive toward bulky electrophiles. Kinetic studies (e.g., competition experiments with varying silanethiols) quantify reactivity trends. Computational modeling (DFT) visualizes spatial hindrance and predicts transition-state geometries .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under controlled atmospheres to assess decomposition thresholds. Cross-validate with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Replicate conditions from conflicting studies (e.g., heating rates, sample purity) to identify variables affecting stability .

Q. How can computational models predict this compound’s electronic structure and ligand behavior?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO). Natural Bond Orbital (NBO) analysis quantifies charge distribution on sulfur, explaining ligand donation capacity. Compare computed 29Si^{29}\text{Si}-NMR shifts with experimental data to validate models .

Q. What mechanistic insights explain this compound’s role in transition-metal catalysis?

  • Methodological Answer : In situ 31P^{31}\text{P}-NMR tracks coordination to metal centers (e.g., Pd, Ni). Kinetic isotope effects (KIEs) differentiate associative vs. dissociative pathways. X-ray absorption spectroscopy (XAS) probes metal-sulfur bond distances in catalytic intermediates .

Q. How does solvent polarity affect the aggregation state of this compound in solution?

  • Methodological Answer : Dynamic light scattering (DLS) in solvents like THF (polar) vs. toluene (nonpolar) detects aggregates. Variable-temperature 1H^1 \text{H}-NMR monitors line broadening to assess self-association. UV-vis spectroscopy with solvatochromic dyes quantifies solvent-solute interactions .

Q. Data Contradiction and Reproducibility

Q. How to address discrepancies in reported 29Si^{29}\text{Si}-NMR chemical shifts for this compound?

  • Methodological Answer : Standardize referencing using TMS or a secondary standard (e.g., (CH3_3)4_4Si). Compare spectra acquired at identical field strengths (e.g., 300 MHz vs. 500 MHz) and temperatures. Collaborate with multiple labs to cross-validate data .

Q. Why do catalytic yields vary when using this compound as a ligand?

  • Methodological Answer : Trace moisture or oxygen may deactivate metal catalysts. Rigorous drying of solvents (e.g., over molecular sieves) and substrates is essential. Replicate reactions under inert conditions and characterize metal-ligand ratios via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. Methodological Best Practices

  • Data Presentation : Include raw NMR spectra and crystallographic CIF files in supplementary information. Tabulate kinetic data (e.g., rate constants, activation energies) for clarity .
  • Safety Protocols : Follow guidelines in Prudent Practices in the Laboratory (National Academies Press) for handling hazardous thiols. Document risk assessments and emergency procedures .

Properties

CAS No.

155645-40-2

Molecular Formula

C12H28SSi

Molecular Weight

232.50 g/mol

IUPAC Name

tritert-butyl(sulfanyl)silane

InChI

InChI=1S/C12H28SSi/c1-10(2,3)14(13,11(4,5)6)12(7,8)9/h13H,1-9H3

InChI Key

QLXKSRMVXQTHQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(C(C)(C)C)S

Origin of Product

United States

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